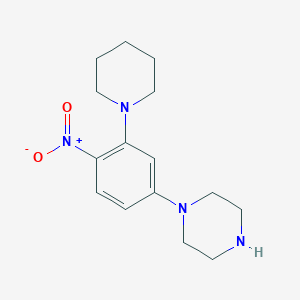

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine

CAS No.: 346704-04-9

Cat. No.: VC2182051

Molecular Formula: C15H22N4O2

Molecular Weight: 290.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 346704-04-9 |

|---|---|

| Molecular Formula | C15H22N4O2 |

| Molecular Weight | 290.36 g/mol |

| IUPAC Name | 1-(4-nitro-3-piperidin-1-ylphenyl)piperazine |

| Standard InChI | InChI=1S/C15H22N4O2/c20-19(21)14-5-4-13(17-10-6-16-7-11-17)12-15(14)18-8-2-1-3-9-18/h4-5,12,16H,1-3,6-11H2 |

| Standard InChI Key | IEZDTNCUMWPRTD-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-] |

| Canonical SMILES | C1CCN(CC1)C2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine is identified by CAS number 346704-04-9 and has a molecular formula of C15H22N4O2. The compound has a molecular weight of 290.36 g/mol and is registered in PubChem with the identifier CID 2867076 . The IUPAC name for this compound is 1-(4-nitro-3-piperidin-1-ylphenyl)piperazine, which precisely describes its chemical structure .

Structural Features

The compound exhibits a complex structure characterized by several key features. At its core is a piperazine ring substituted with a 4-nitro-3-piperidinylphenyl group. The piperazine heterocycle is directly attached to the phenyl ring at position 1, while the piperidinyl group is connected to position 3 of the phenyl ring, and the nitro group occupies position 4 . This particular arrangement of functional groups contributes significantly to the compound's chemical behavior and biological activities.

The structural representation can be expressed through several notations:

| Structural Identifier | Value |

|---|---|

| InChI | InChI=1S/C15H22N4O2/c20-19(21)14-5-4-13(17-10-6-16-7-11-17)12-15(14)18-8-2-1-3-9-18/h4-5,12,16H,1-3,6-11H2 |

| InChIKey | IEZDTNCUMWPRTD-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=C(C=CC(=C2)N3CCNCC3)N+[O-] |

Table 1: Structural identifiers for 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine

Physical and Chemical Properties

Synthesis and Production Methods

Synthetic Methodologies

Several methodologies are commonly employed for synthesizing compounds structurally similar to 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine:

-

Palladium-catalyzed Buchwald–Hartwig coupling reactions between aromatic halides and piperazine .

-

Copper-catalyzed Ullmann–Goldberg reactions, which are particularly useful for forming carbon-nitrogen bonds in heterocyclic systems .

-

Aromatic nucleophilic substitution (SNAr) reactions on electron-deficient arenes, facilitated by the electron-withdrawing effects of groups such as the nitro functionality .

-

Construction of the piperazine ring from a suitable aniline derivative and bis-(2-haloethyl)amine or diethanolamine .

The synthesis likely begins with the formation of the core structures, followed by strategic functionalization to introduce the nitro group and other substituents in the correct positions. The selection of an appropriate synthetic route depends on various factors, including scalability, yield, ease of purification, and safety considerations.

Biological Activities and Pharmacological Properties

Structure-Activity Relationships

The biological activity of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine is likely influenced by its structural features:

-

The piperazine ring often serves as a key pharmacophore in many bioactive compounds, particularly those targeting neuroreceptors .

-

The piperidine moiety may contribute to receptor binding and specificity .

-

The nitro group could influence both the compound's lipophilicity and its electronic properties, potentially affecting receptor interactions .

Understanding these structure-activity relationships is crucial for optimizing the compound's properties for specific therapeutic applications.

| Quantity | Price Range (EUR) |

|---|---|

| 100mg | 43.00 - 109.00 |

| 250mg | 72.00 - 180.00 |

| 1g | 144.00 - 256.00 |

| 5g | 420.00 |

Table 2: Commercial pricing for 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine from chemical suppliers

The availability of this compound through commercial channels facilitates its use in various research applications, from preliminary investigations to more extensive studies requiring larger quantities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume